molecular formula C₁₂H₁₈N₃NaO₄S B119245 Demethylamino Ranitidine Acetamide Sodium CAS No. 112251-56-6

Demethylamino Ranitidine Acetamide Sodium

Cat. No. B119245
M. Wt: 323.35 g/mol
InChI Key: YWETXBRGXAEYGG-JCTPKUEWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylamino Ranitidine Acetamide Sodium, also known as Ranitidine Impurity D, is a degradation product of Ranitidine . It is used in Ranitidine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Ranitidine and its related formulations .


Molecular Structure Analysis

The molecular formula of Demethylamino Ranitidine Acetamide Sodium is C12H19N3NaO4S . Its molecular weight is 330.39 g/mol . The InChI string representation of its structure is InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3; .


Physical And Chemical Properties Analysis

The physical and chemical properties of Demethylamino Ranitidine Acetamide Sodium include a molecular weight of 330.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 8 . Its exact mass is 330.13705703 g/mol and its monoisotopic mass is also 330.13705703 g/mol . Its topological polar surface area is 120 Ų . It has a heavy atom count of 21 . Its formal charge is 0 . Its complexity is 333 . It has an isotope atom count of 6 .

Scientific Research Applications

Acid-Suppressing Effects in Treatment

Ranitidine hydrochloride, a compound similar to Demethylamino Ranitidine Acetamide Sodium, has been studied for its acid-suppressing effects. It is used widely for treating acid-related diseases, and its clinical characteristics were compared with rabeprazole sodium using wireless pH monitoring capsules. This study provided insights into the immediate acid-suppressing effects of these compounds, indicating their potential in treating conditions like gastroesophageal reflux disease (Ono et al., 2009).

Pharmacological Investigations in Neuropathic Pain

The role of Demethylamino Ranitidine Acetamide Sodium-related compounds like ranitidine in neuropathic pain has been explored. A study highlighted the significance of histamine receptors and mast cells in vincristine-induced neuropathic pain. Ranitidine, used as an H2 receptor antagonist, showed potential in reducing neuropathic pain, suggesting its application in pain management (Jaggi et al., 2017).

Gastro-Retentive Drug Delivery System

Demethylamino Ranitidine Acetamide Sodium derivatives like ranitidine HCl have been used to develop gastro-retentive drug delivery systems. These systems aim to enhance the bioavailability of the drug by retaining it in the stomach for a prolonged period. Research in this area has led to the development of floating, bioadhesive, and swellable matrix tablets of ranitidine HCl, optimizing its release and absorption characteristics (Nigusse et al., 2021).

Role in Organophosphate Exposure

Studies have also examined the protective role of ranitidine-related compounds in cases of acute high-dose organophosphate exposure. Ranitidine, recognized as a histamine type 2 (H2) receptor blocker, showed potential in providing protection against organophosphates, highlighting its significance in acute exposure scenarios (Petroianu et al., 2005).

Effervescent Tablet Formulation

Effervescent ranitidine hydrochloride tablets have been designed to address swallowing difficulties, particularly in the elderly and children. These formulations dissolve rapidly in water, providing a user-friendly administration route and potentially improving compliance in specific patient populations (Aslani & Jahangiri, 2013).

Gastroretentive Formulation

A gastroretentive drug delivery system of ranitidine hydrochloride was developed to enhance the drug's therapeutic efficacy. This system utilized gel-forming polymers and gas-generating agents to retain the drug in the stomach, systematically optimizing the drug release profile for better management of gastrointestinal disorders (Dave et al., 2004).

properties

IUPAC Name

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWETXBRGXAEYGG-JCTPKUEWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551855
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylamino Ranitidine Acetamide Sodium

CAS RN

112251-56-6
Record name Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylamino Ranitidine Acetamide Sodium

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